molecular formula C11H15Cl2O2PS3 B13749720 Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester CAS No. 3152-41-8

Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester

Cat. No.: B13749720
CAS No.: 3152-41-8
M. Wt: 377.3 g/mol
InChI Key: MMOZLNLHLXGIJI-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorodithioate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester typically involves the reaction of 3,4-dichlorothiophenol with diethyl phosphorodithioate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow systems. The reaction conditions are meticulously monitored to maintain consistency and quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester finds applications in several scientific domains:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of parasitic infections.

    Industry: Utilized as an additive in lubricants and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
  • Phosphorodithioic acid, O,O-diethyl ester
  • Carbophenothion

Uniqueness

Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphorodithioic acid esters and contributes to its specific applications and reactivity.

Properties

CAS No.

3152-41-8

Molecular Formula

C11H15Cl2O2PS3

Molecular Weight

377.3 g/mol

IUPAC Name

(3,4-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3

InChI Key

MMOZLNLHLXGIJI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCSC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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